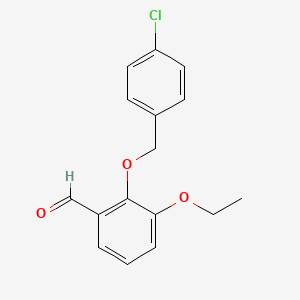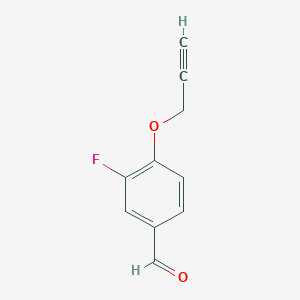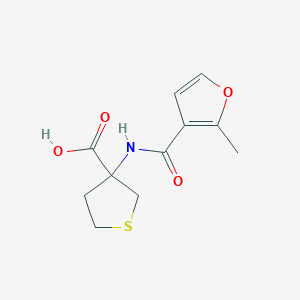![molecular formula C24H24N4O3 B14914677 6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)
6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Construction of the Isoxazole Ring: The isoxazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Final Coupling: The final step involves coupling the furan, isoxazole, and pyridine rings with the pyrrolidine and benzyl groups under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer unique biological and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-N,3-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-16-22-18(14-19(21-10-7-13-30-21)25-23(22)31-26-16)24(29)27(2)15-17-8-3-4-9-20(17)28-11-5-6-12-28/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3 |
InChI Key |
HUKPWRJOIAFOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N(C)CC4=CC=CC=C4N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)


![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)







![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)

